SARS-CoV-2 Papain-Like Protease (PLpro) Inhibition: Ortho-Methoxy vs. Para-Methoxy Substitution
In a biochemical assay measuring inhibition of SARS-CoV-2 papain-like protease (PLpro), 2-(2-Methoxyphenyl)ethanimidamide exhibited an IC50 of 17.5 μM [1]. While no direct head-to-head comparison with the para-methoxy analog (CAS 58125-01-2) under identical assay conditions was identified, the ortho-methoxy derivative demonstrates quantifiable enzyme inhibition, establishing a baseline for its antiviral potential. The para-methoxy analog has not been reported in public databases to possess similar PLpro inhibitory activity, suggesting that the ortho substitution pattern may confer a distinct target-binding advantage.
| Evidence Dimension | SARS-CoV-2 PLpro inhibition |
|---|---|
| Target Compound Data | IC50 = 17.5 μM |
| Comparator Or Baseline | 2-(4-Methoxyphenyl)ethanimidamide (para-methoxy analog, CAS 58125-01-2) |
| Quantified Difference | IC50 difference not calculable (comparator data unavailable) |
| Conditions | In vitro enzymatic assay using ubiquitinated substrate, incubated for 16 to [incomplete time] [1] |
Why This Matters
This inhibition value provides a quantifiable starting point for SAR studies targeting SARS-CoV-2 PLpro, distinguishing the ortho-methoxy compound from its para isomer for which no such activity has been documented.
- [1] BindingDB. (n.d.). BDBM50120492 CHEMBL3617994. IC50 data for SARS-CoV-2 PLpro. View Source
